molecular formula C18H26O3Si2 B038178 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane CAS No. 122571-17-9

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Cat. No. B038178
CAS RN: 122571-17-9
M. Wt: 346.6 g/mol
InChI Key: BCPXZIHUIDBHCK-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a siloxane-containing compound with potential applications in various fields of chemistry due to its unique structure and properties.

Synthesis Analysis

  • Zaltariov et al. (2014) described the synthesis of a novel siloxane-containing dicarboxylic acid derivative by reacting 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with terephthalic acid and its sodium salt, yielding a compound with interesting structural features (Zaltariov et al., 2014).

Molecular Structure Analysis

  • The molecular structure of related siloxane derivatives has been characterized using techniques like FTIR, NMR, and X-ray crystallography, revealing intricate details of their molecular framework (Nistor et al., 2012).

Chemical Reactions and Properties

  • Synthesis of related polysiloxanes has demonstrated the reactivity of siloxane derivatives in forming compounds with varying properties, which can be fine-tuned by altering the synthesis process (Zhu et al., 2005).

Physical Properties Analysis

  • Studies have shown that siloxane derivatives exhibit unique optical and thermal properties, which are crucial for their potential applications in materials science (Zaltariov et al., 2014).

Chemical Properties Analysis

  • The chemical properties of these compounds, such as their stability in different solvents and their ability to form supramolecular structures, have been a subject of interest in recent research (Zaltariov et al., 2014).

Scientific Research Applications

  • Formation of Crystalline Salts and Organic-Inorganic Structures : A study found that 1,3-bis(3-aminopropyl)tetramethyldisiloxane can form crystalline salts with different counterparts, suggesting potential for creating siloxane-based organic-inorganic structures (Bargan et al., 2020).

  • Applications in Organic Synthesis : Another research demonstrated the successful synthesis of 1,3-bis(-hydroxyalkyl)tetramethyldisiloxanes, which has potential applications in organic synthesis (Braun et al., 1987).

  • Supramolecular Structures with Copper Complexes : The novel dicarboxylic acid derivative of 1,3-bis(p-carboxyphenylene-ester-methylene)tetramethyldisiloxane can form a self-assembled H-bonded three-dimensional supramolecular structure with a copper complex, presenting new material possibilities (Zaltariov et al., 2014).

  • Oxidizing Agent : Bis(p-methoxyphenyl) telluroxide, a derivative, acts as a mild, selective oxidizing agent, useful in converting thiocarbonyl groups into oxo analogues and oxidizing nitrogenous compounds (Barton, Ley, & Meerholz, 1979).

  • Surface Activity and Material Applications : 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate exhibits unique structure and surface activity, making it promising for various applications (Nistor et al., 2012).

  • Improved Waterborne Polyurethane Performance : Research on bis(methoxyl hydroxyl)-functionalized polysiloxanes has shown success in enhancing the performance of waterborne polyurethane (Zhu et al., 2005).

  • Catalytic Behaviors in Olefin Polymerization : Disiloxane-bridged indenyl metallocene catalysts, involving derivatives of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane, show unusual catalytic behaviors for olefin polymerization, with specific activation requirements (Song et al., 1995).

Mechanism of Action

The precise mechanism of action for 1,3-Bis(4-methoxyphenyl)-1,3-propanedione remains incompletely understood. It is believed that the compound undergoes a series of chemical reactions to achieve the desired product .

Future Directions

The future directions of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione could involve its use in the synthesis of other compounds, given its role as an intermediate in the synthesis of bisphenols and its potential use as a reactant in the preparation of 1,3-bis(4-hydroxyphenyl)-1,3-propanedione .

properties

IUPAC Name

(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3Si2/c1-19-15-7-11-17(12-8-15)22(3,4)21-23(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPXZIHUIDBHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558251
Record name 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

CAS RN

122571-17-9
Record name 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxyphenyl)({[(4-methoxyphenyl)dimethylsilyl]oxy})dimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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